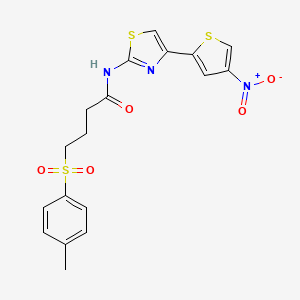

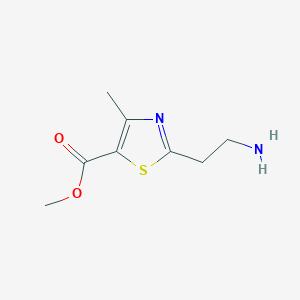

(E)-2-hydroxy-4-(2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "(E)-2-hydroxy-4-(2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid" often involves reactions of thioxothiazolidinone or rhodanine derivatives with various reagents. For example, studies have shown the reaction of 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones with o-aminobenzenethiol, leading to novel compounds with potential fungicidal applications (Nagase, 1974). Another research demonstrates the synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, indicating a methodological approach to creating compounds with antibacterial properties (Trotsko et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target compound has been elucidated through crystallographic studies. For instance, the crystal structure of a related compound revealed an essentially planar thiazolidine moiety to which the 4-aminobenzoic acid fragment is inclined, demonstrating specific intermolecular interactions such as hydrogen bonding and π–π stacking interactions (Kosma et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of compounds within this chemical class includes reactions with thiols and amines, leading to diverse derivatives with potential biological activities. Studies have detailed reactions leading to products with fungicidal and antibacterial properties, emphasizing the role of electronic and steric factors in determining reactivity and selectivity (Siddiqui et al., 2003).

Scientific Research Applications

Antimicrobial and Antifungal Properties

Derivatives of 2-thioxothiazolidin compounds, similar in structure to the queried compound, have demonstrated notable antimicrobial and antifungal properties. Specific derivatives have shown high activity against a range of mycobacteria, including Mycobacterium tuberculosis, as well as notable activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus. These compounds have also exhibited antimicrobial activity against various strains of Gram-positive and Gram-negative bacteria (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Activity

Several 4-thiazolidinones with a benzothiazole moiety, which are structurally related to the queried compound, have been tested for anticancer activity. Some of these compounds have shown promising results against cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The compound 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide was identified as the most active in this series (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Anti-Inflammatory Activity

Compounds similar to the queried molecule, particularly N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have shown significant anti-inflammatory activity in scientific evaluations. Among them, certain derivatives were identified as particularly potent in this regard (Sunder & Maleraju, 2013).

properties

IUPAC Name |

2-hydroxy-4-[[2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O7S2/c1-29-15-6-10(2-5-13(15)23)7-16-18(26)22(20(30)31-16)9-17(25)21-11-3-4-12(19(27)28)14(24)8-11/h2-8,23-24H,9H2,1H3,(H,21,25)(H,27,28)/b16-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWGLTXVABYXGN-FRKPEAEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)

![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)

![2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2491830.png)

![N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491831.png)

![2-(2-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2491832.png)

![2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2491833.png)